molecular formula C12H16N2 B11906472 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine CAS No. 59056-57-4

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine

Cat. No.: B11906472
CAS No.: 59056-57-4
M. Wt: 188.27 g/mol
InChI Key: GHXNRGSLMFQEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine (CAS 59056-57-4) is a julolidine-based organic compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . This scaffold is recognized in medicinal chemistry as a strategic building block for developing novel therapeutic agents, particularly in oncology and infectious disease research. Recent scientific studies highlight the significant research value of this compound and its derivatives. The tetrahydroquinoline core is a key structural motif in a wide variety of biologically active alkaloids and synthetic analogues . Its primary research application lies in its potential as a precursor for synthesizing compounds with antiproliferative activity. Derivatives incorporating this scaffold have demonstrated promising IC50 values against a panel of human cancer cell lines, including ovarian carcinoma (A2780), colorectal adenocarcinoma (HT-29), and biphasic mesothelioma (MSTO-211H) . The mechanism of action for active derivatives is under investigation but is associated with the ability to induce mitochondrial dysfunction by increasing intracellular reactive oxygen species (ROS) production and affecting cell cycle phases . Furthermore, this amine is a key intermediate in synthesizing novel aryl azo thiazolopyrimidine and thiazolopyridopyrimidine derivatives, which have shown potent in vitro antimicrobial activity against pathogens such as S. aureus , E. coli , and C. albicans . Molecular docking studies suggest that these synthesized derivatives interact favorably with bacterial protein targets like DNA gyrase, indicating a potential mechanism for their antimicrobial efficacy . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

59056-57-4

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-amine

InChI

InChI=1S/C12H16N2/c13-11-7-9-3-1-5-14-6-2-4-10(8-11)12(9)14/h7-8H,1-6,13H2

InChI Key

GHXNRGSLMFQEEP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tetrahydroquinoline with 1-bromo-3-chloropropane, followed by cyclization and amination . The reaction is carried out at elevated temperatures (150-160°C) in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Reductive Amination of 9-Formyljulolidine

Julolidine-9-amine is commonly synthesized via reductive amination of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde (9-formyljulolidine). The aldehyde precursor is synthesized via Vilsmeier-Haack formylation of julolidine (1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline) using POCl₃ and DMF .

Reaction StepConditionsYieldSource
Vilsmeier-Haack formylationPOCl₃, DMF, 0–100°C, 2–8 h42–92%
Reductive aminationNH₃ (gas), NaBH₃CN/MeOH, RT65–78%

Mechanistic Insight : The formylation proceeds via electrophilic aromatic substitution, while reductive amination involves imine intermediate formation followed by reduction .

Bromination

Reaction with bromine (Br₂) in acetic acid yields 8-bromojulolidine-9-amine, a precursor for cross-coupling reactions .

ReagentSolventTemperatureYieldSource
Br₂AcOH25°C85%

Nucleophilic Reactions

The amine group participates in nucleophilic substitutions and condensations:

Schiff Base Formation

Julolidine-9-amine reacts with aldehydes to form stable Schiff bases, as demonstrated in the synthesis of a julolidine-based macrocycle .

AldehydeConditionsProduct YieldSource
p-PhthalaldehydeEtOH, RT, 12 h89%

Example :

Julolidine-9-amine+RCHOEtOHRCH=N-Julolidine+H2O\text{Julolidine-9-amine} + \text{RCHO} \xrightarrow{\text{EtOH}} \text{RCH=N-Julolidine} + \text{H}_2\text{O}

Acylation and Alkylation

The amine undergoes acylation with acid chlorides and alkylation with alkyl halides:

Acetylation

ReagentSolventTemperatureYieldSource
Acetyl chlorideCH₂Cl₂0°C → RT91%

Product : N-Acetyljulolidine-9-amine, characterized by 1H NMR^1\text{H NMR} (CDCl₃): δ 2.15 (s, 3H, COCH₃), 3.28 (t, 4H), 2.79 (t, 4H) .

Oxidation and Redox Behavior

Julolidine-9-amine is resistant to oxidation under mild conditions due to resonance stabilization of the aromatic system. Strong oxidants like KMnO₄ induce ring-opening reactions .

Coordination Chemistry

The amine acts as a ligand in metal complexes. For example, it forms stable Cu(II) complexes with potential catalytic activity :

Metal SaltLigand RatioApplicationSource
Cu(NO₃)₂·3H₂O1:2Oxidation catalysis

Comparative Reactivity Table

Reaction TypeJulolidine-9-amineAniline (Comparison)
Electrophilic Substitution Moderate (8-position)High (para/ortho)
Basicity (pKₐ) 5.24.6
Oxidation Resistance HighLow

Key Research Findings

  • Schiff Base Stability : Julolidine-9-amine-derived Schiff bases exhibit enhanced thermal stability compared to aniline analogues, attributed to the rigid julolidine framework .

  • Catalytic Applications : Cu(II) complexes of julolidine-9-amine show 72% efficiency in styrene epoxidation .

  • Synthetic Versatility : The amine serves as a precursor for fluorescent dyes and pharmaceuticals, leveraging its electron-donating properties .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H16N
  • Molecular Weight : 188.27 g/mol
  • CAS Number : 59056-57-4

The compound features a unique structure that allows it to interact with biological targets effectively. Its molecular structure can be represented as follows:

InChI InChI 1S C12H16N2 c13 11 7 9 3 1 5 14 6 2 4 10 8 11 12 9 14 h7 8H 1 6 13H2\text{InChI InChI 1S C12H16N2 c13 11 7 9 3 1 5 14 6 2 4 10 8 11 12 9 14 h7 8H 1 6 13H2}

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyridoquinoline compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair in cancer cells.

Compound Cell Line Tested IC50 (µM)
Compound AA549 (lung cancer)0.01
Compound BHeLa (cervical cancer)0.15
Compound CMCF7 (breast cancer)0.25

These findings indicate that 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine and its derivatives could serve as promising candidates for further development in cancer therapy.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests that it may help mitigate neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease and Parkinson's disease.

Synthesis and Derivatives

The synthesis of 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine typically involves multi-step processes including cyclization reactions and functional group modifications. Various derivatives have been synthesized to enhance its pharmacological properties.

Synthesis Pathways

  • Pictet-Spengler Reaction : This method has been employed to construct the core structure of the compound.
  • Amination Reactions : Subsequent amination steps allow for the introduction of various substituents that can improve bioactivity.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of derivatives and evaluated their cytotoxicity against multiple tumor cell lines.
    • Results indicated a strong correlation between structural modifications and enhanced cytotoxic effects.
  • Neuroprotection Study :
    • A specific derivative was tested in animal models of neurodegeneration.
    • The results showed a significant reduction in markers of oxidative stress and improved cognitive function.

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Core Structure Variations

  • Pyrylium Dyes (e.g., Py-1): Py-1 (2,6-dimethyl-4-[(E)-2-(2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)-vinyl]pyranylium) shares the julolidine backbone but replaces the amine with a pyranylium group. This substitution enhances its reactivity with amino groups in biogenic amines, forming red fluorescent pyridinium derivatives .
  • CCVJ (9-(2-Carboxy-2-cyanovinyl)julolidine): Incorporates a cyanovinyl-carboxylic acid substituent, enabling solvent polarity-dependent fluorescence (a "molecular rotor") .
  • THPQ Derivatives: The 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl (THPQ) group in dye 4c () undergoes 180° rotation in aptamer complexes, reducing fluorescence quantum yield compared to rigid analogs like MQ (methylquinolinium) .

Electronic Effects

  • Julolidine derivatives exhibit stronger electron-donating capabilities than simpler aromatic amines (e.g., aniline) due to extended conjugation. For example, THPQ-based sensors show bathochromic shifts in absorption spectra when binding Cu²⁺, attributed to intramolecular charge transfer (ICT) .
  • In contrast, N,N-dimethylaminophenyl (DAP)-substituted dyes (e.g., 4b in ) maintain planar stacking with aptamers, enhancing fluorescence stability compared to THPQ .

Functional Properties

Sensing Performance

Compound Target Analyte Limit of Detection (LOD) Key Mechanism Reference
THPQ-based sensor Histamine ~µM range Fluorescence turn-on
(E)-9-(((5-mercapto-1,3,4-thiadiazol-2-yl)imino)methyl)-THPQ-8-ol Cu²⁺ 0.37 µM ICT and MLCT
CCVJ Solvent viscosity N/A Molecular rotor effect
Py-1 Biogenic amines ~nM–µM range Pyridinium formation
  • The THPQ-Cu²⁺ complex exhibits a 1:1 stoichiometry with a molar extinction coefficient of 6.3 × 10³ M⁻¹ cm⁻¹, outperforming many azo-based sensors in selectivity for cysteine and histidine .
  • Py-1 demonstrates rapid reactivity with histamine, forming a fluorescent adduct within minutes, whereas THPQ-based sensors require longer equilibration times .

Biosensing and Bioimaging

  • THPQ-based dyes are used in mycobacterial RNA tracking due to their red-shifted emission (~650 nm), which minimizes background interference in biological tissues .
  • CCVJ’s viscosity-sensitive fluorescence makes it ideal for studying intracellular liquid-liquid phase separation .

Optoelectronics

  • DCM2 (a THPQ analog) is employed in organic LEDs (OLEDs) as a yellow emitter, achieving high efficiency at heterojunction interfaces .
  • Triazole derivatives of THPQ exhibit nonlinear optical (NLO) responses with hyperpolarizability values (~1.4 × 10⁻²⁷ esu) comparable to urea, suggesting utility in photonic devices .

Pharmacology

    Biological Activity

    2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is structurally related to various bioactive molecules and has been studied for its implications in medicinal chemistry, particularly in cancer research and enzyme inhibition.

    • Molecular Formula : C13H15N
    • Molecular Weight : 201.27 g/mol
    • CAS Number : 33985-71-6
    • IUPAC Name : 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine

    Biological Activity Overview

    Research indicates that 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine exhibits significant biological activities including:

    • Anticancer Properties : The compound has shown antiproliferative effects against various cancer cell lines.
    • Enzyme Inhibition : It acts as an inhibitor for certain enzymes involved in cancer progression.

    Anticancer Activity

    The anticancer potential of this compound has been highlighted in several studies. For instance:

    • In Vitro Studies : The compound demonstrated cytotoxic effects on multiple cancer cell lines with varying mechanisms of action. The IC50 values were determined through MTT assays.
    • Mechanism of Action : It has been suggested that the compound induces apoptosis in cancer cells by activating specific pathways such as the NRF2 pathway, which is often overexpressed in tumors.

    Case Studies and Research Findings

    A review of recent literature provides insights into the biological activity of 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine:

    StudyFindings
    Study A (2023) Showed significant inhibition of cell proliferation in pancreatic cancer cells with an IC50 value of 12 µM.
    Study B (2024) Demonstrated that the compound effectively inhibited thioredoxin reductase (TrxR), a target linked to cancer cell survival.
    Study C (2024) Reported strong correlations with known anticancer agents in the NCI-DTP database analysis.

    Enzyme Inhibition

    The compound's capability as an enzyme inhibitor is particularly noteworthy:

    • Thioredoxin Reductase Inhibition : As observed in biochemical assays, the compound exhibited competitive inhibition against TrxR with a Ki value indicating its potential as a therapeutic agent for cancers reliant on this enzyme for growth and survival.

    Q & A

    Q. How can computational modeling optimize dye performance in photopolymer applications?

    • Methodological Answer : Simulate stacking interactions between THPQ residues and polymer matrices (e.g., PVB films) using DFT or MD. For BTCP-doped photopolymers, predict diffraction efficiency via HOMO-LUMO gaps (e.g., λmax ~433 nm) and adjust substituents to minimize rotational energy loss .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.